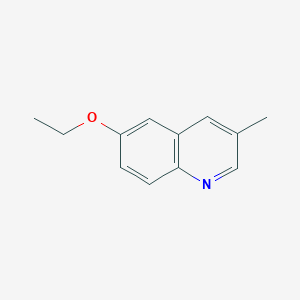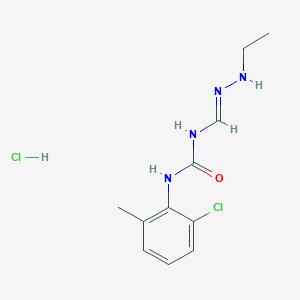
N-(2-Chloro-6-methylphenyl)-N'-((ethylamino)iminomethyl)-urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethylamino group, and a urea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-N’-((ethylamino)iminomethyl)-urea
- N-(2-Methylphenyl)-N’-((ethylamino)iminomethyl)-urea
- N-(2-Chloro-6-methylphenyl)-N’-((methylamino)iminomethyl)-urea
Uniqueness
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
65229-64-3 |
|---|---|
Molecular Formula |
C11H16Cl2N4O |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-[(E)-(ethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C11H15ClN4O.ClH/c1-3-14-15-7-13-11(17)16-10-8(2)5-4-6-9(10)12;/h4-7,14H,3H2,1-2H3,(H2,13,15,16,17);1H |
InChI Key |
RVZUJNQJOSPXPE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN/N=C/NC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Canonical SMILES |
CCNN=CNC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
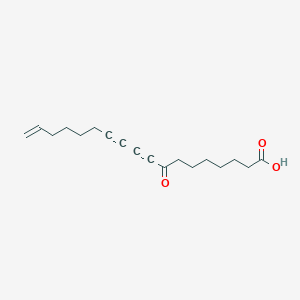
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
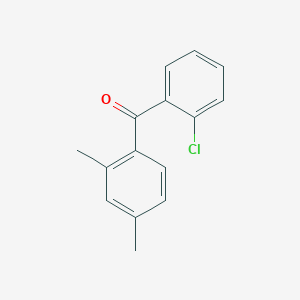
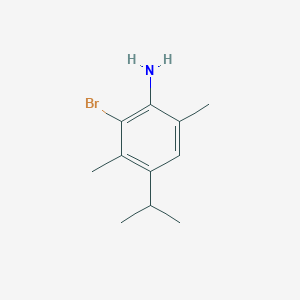
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
